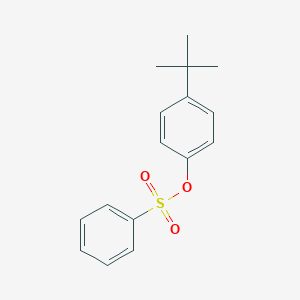![molecular formula C14H28N4O5S2 B261707 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing compounds. It is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool in scientific research.
Wissenschaftliche Forschungsanwendungen
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine has several scientific research applications. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool in enzyme kinetics studies. It can also be used in drug discovery research to identify potential drug candidates that target the specific enzyme. Additionally, it can be used in studies of cellular signaling pathways and protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine involves the inhibition of a specific enzyme by binding to its active site. The enzyme is involved in several cellular signaling pathways, and its inhibition can lead to the modulation of these pathways. This compound has been shown to be a highly potent and selective inhibitor of the enzyme, making it a valuable tool in enzyme kinetics studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine are not well understood. However, it has been shown to modulate cellular signaling pathways and protein-protein interactions, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine in lab experiments include its high potency and selectivity as an enzyme inhibitor, making it a valuable tool in enzyme kinetics studies and drug discovery research. However, its limitations include its complex synthesis method, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research involving 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. These include further studies of its mechanism of action and downstream effects on cellular processes, the development of more efficient synthesis methods, and the identification of potential therapeutic applications for diseases involving the specific enzyme targeted by this compound. Additionally, further studies could be conducted to explore the potential of this compound as a tool in studies of cellular signaling pathways and protein-protein interactions.
In conclusion, 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool in scientific research. Its complex synthesis method and limited availability are its main limitations, but its potential applications in enzyme kinetics studies, drug discovery research, and cellular signaling pathway studies make it an important compound for future research.
Synthesemethoden
The synthesis of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 4-morpholine sulfonic acid with thionyl chloride to form 4-morpholine sulfonyl chloride. The next step involves the reaction of 4-morpholine sulfonyl chloride with 1-piperazine sulfonic acid to form 4-({4-[(4-morpholinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. Finally, the addition of methyl iodide to the reaction mixture yields 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine.
Eigenschaften
Produktname |
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine |
|---|---|
Molekularformel |
C14H28N4O5S2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C14H28N4O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h14H,2-13H2,1H3 |
InChI-Schlüssel |
ANUIFCNNAYUHMH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

